molecular formula C36H36Cl9NO8S B12772990 Propotox EM CAS No. 67481-16-7

Propotox EM

Cat. No.: B12772990
CAS No.: 67481-16-7
M. Wt: 961.8 g/mol
InChI Key: OSVHMMSMSWRJRQ-UHFFFAOYSA-N
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Description

Propotox EM, also known as ethiofencarb, is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.33 g/mol . It is primarily used as an insecticide and belongs to the carbamate class of chemicals. The compound is known for its effectiveness in controlling a wide range of insect pests in agricultural settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propotox EM involves the reaction of 2-(ethylthiomethyl)phenol with methyl isocyanate. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

C8H9OS+CH3NCOC11H15NO2S\text{C}_8\text{H}_9\text{OS} + \text{CH}_3\text{NCO} \rightarrow \text{C}_{11}\text{H}_{15}\text{NO}_2\text{S} C8​H9​OS+CH3​NCO→C11​H15​NO2​S

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same reaction pathway. The process is optimized to maximize yield and minimize impurities. The reaction is conducted in a controlled environment with precise temperature and pressure conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Propotox EM undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Propotox EM has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of carbamate chemistry and reaction mechanisms.

    Biology: Investigated for its effects on insect physiology and biochemistry.

    Medicine: Explored for potential therapeutic applications due to its inhibitory effects on acetylcholinesterase.

    Industry: Utilized in the development of new insecticides and pest control agents

Mechanism of Action

Propotox EM exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the insect .

Comparison with Similar Compounds

Similar Compounds

    Carbaryl: Another carbamate insecticide with a similar mechanism of action.

    Aldicarb: A highly toxic carbamate insecticide.

    Methomyl: Known for its rapid action against a wide range of pests.

Uniqueness

Propotox EM is unique due to its specific chemical structure, which provides a balance between effectiveness and safety. It is less toxic to non-target organisms compared to some other carbamate insecticides, making it a preferred choice in integrated pest management programs .

Properties

CAS No.

67481-16-7

Molecular Formula

C36H36Cl9NO8S

Molecular Weight

961.8 g/mol

IUPAC Name

1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide;1-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene;(2-propan-2-yloxyphenyl) N-methylcarbamate

InChI

InChI=1S/C16H15Cl3O2.C11H15NO3.C9H6Cl6O3S/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12;1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3;10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-10,15H,1-2H3;4-8H,1-3H3,(H,12,13);3-4H,1-2H2

InChI Key

OSVHMMSMSWRJRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1OC(=O)NC.COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl.C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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